molecular formula C23H24N4O2 B7702499 4-ethoxy-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide

4-ethoxy-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide

Cat. No. B7702499
M. Wt: 388.5 g/mol
InChI Key: ZQWMYXXXEADBGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of pyrazoloquinolines and has been found to have various biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. It has also been found to inhibit the activity of the protein kinase CK2, which is involved in various signaling pathways. The inhibition of these enzymes and pathways leads to the anti-cancer and neuroprotective effects of the compound.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. It has been found to induce apoptosis or programmed cell death in cancer cells. It has also been found to inhibit the migration and invasion of cancer cells. In addition, it has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-ethoxy-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide is its high purity and high yield synthesis method. This makes it easy to obtain and use in lab experiments. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research involving 4-ethoxy-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide. One direction is to explore its potential applications in the treatment of other neurological disorders such as Huntington's disease and multiple sclerosis. Another direction is to investigate its potential as a drug delivery system for other compounds. Additionally, further studies can be conducted to optimize the synthesis method and improve the solubility of the compound.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in scientific research. Its synthesis method has been optimized to yield high purity and high yield of the compound. It has been found to have anti-cancer and neuroprotective properties through the inhibition of various enzymes and signaling pathways. While it has advantages such as its easy obtainment, its low solubility in water can be a limitation. There are several potential future directions for research involving this compound, including exploring its potential applications in the treatment of other neurological disorders and investigating its potential as a drug delivery system.

Synthesis Methods

The synthesis method of 4-ethoxy-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide involves the reaction of 4-ethoxy-2-nitrobenzoic acid with isobutylamine and hydrazine hydrate. The resulting compound is then subjected to a series of reactions involving various reagents such as acetic anhydride, sodium hydroxide, and acetic acid to yield the final product. The synthesis method has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

4-ethoxy-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide has been found to have potential applications in scientific research. One of the main applications is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth and proliferation of cancer cells. It has also been found to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

4-ethoxy-N-[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2/c1-4-29-18-11-9-16(10-12-18)23(28)25-21-19-13-17-7-5-6-8-20(17)24-22(19)27(26-21)14-15(2)3/h5-13,15H,4,14H2,1-3H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQWMYXXXEADBGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NN(C3=NC4=CC=CC=C4C=C23)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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